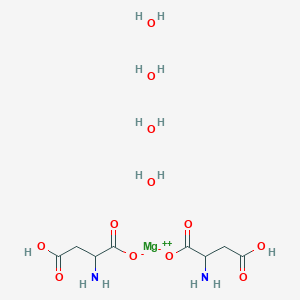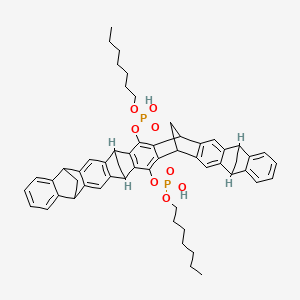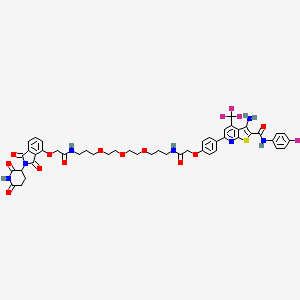
DL-Aspartic acid magnesium salt tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of DL-Aspartic acid magnesium salt tetrahydrate typically involves the reaction of DL-aspartic acid with magnesium oxide (MgO). The process includes dissolving DL-aspartic acid in water and adding magnesium oxide to the solution. The mixture is then subjected to crystallization and drying steps to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to improve yield, reduce production costs, and enhance product quality. The process involves the removal of partial or whole moisture after the reaction, followed by the addition of a water-soluble non-aqueous solvent to separate out the solid product .
Analyse Chemischer Reaktionen
Types of Reactions
DL-Aspartic acid magnesium salt tetrahydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced forms. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
DL-Aspartic acid magnesium salt tetrahydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in biological systems, particularly in amino acid metabolism and enzyme function.
Medicine: It is explored for its potential therapeutic effects, including its use as a mineral supplement to address magnesium deficiencies.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals and dietary supplements
Wirkmechanismus
The mechanism of action of DL-Aspartic acid magnesium salt tetrahydrate involves its role as a magnesium salt of aspartic acid. Magnesium is an essential mineral that plays a crucial role in various biochemical processes, including enzyme activation, energy production, and neurotransmission. Aspartic acid is an amino acid that participates in the synthesis of proteins and other important biomolecules. The compound’s effects are mediated through its interaction with specific molecular targets and pathways, including the activation of enzymes and modulation of ion channels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Aspartic acid hemimagnesium salt dihydrate
- DL-Aspartic acid potassium salt hemihydrate
- L-Aspartic acid sodium salt monohydrate
- Magnesium aspartate dihydrate
Uniqueness
DL-Aspartic acid magnesium salt tetrahydrate is unique due to its specific combination of magnesium and DL-aspartic acid, which provides distinct properties and applications compared to other similar compounds. Its high solubility and bioavailability make it particularly useful in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C8H20MgN2O12 |
|---|---|
Molekulargewicht |
360.56 g/mol |
IUPAC-Name |
magnesium;2-amino-4-hydroxy-4-oxobutanoate;tetrahydrate |
InChI |
InChI=1S/2C4H7NO4.Mg.4H2O/c2*5-2(4(8)9)1-3(6)7;;;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;4*1H2/q;;+2;;;;/p-2 |
InChI-Schlüssel |
CRSJYWPXKKSOCQ-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.O.O.O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)
![1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390505.png)

![(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12390519.png)



![(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-2-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxypropanoyl]pentanamide](/img/structure/B12390544.png)



![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12390569.png)
![(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12390572.png)
